1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride, also known as THP-HCl, is a synthetic organic compound used in scientific research. It is a derivative of piperidine, a cyclic amine with a six-membered ring structure. THP-HCl has a range of applications in the fields of pharmacology, biochemistry, and physiology. It is used to study enzyme activity and receptor binding, as well as to modulate the activity of various neurotransmitters.
Scientific Research Applications
Crystal Structure Analysis
4-Piperidinecarboxylic acid hydrochloride has been characterized through single crystal X-ray diffraction, revealing its orthorhombic crystal structure. The piperidine ring adopts a chair conformation with the carboxyl group positioned equatorially. This structural insight is crucial for understanding the compound's interaction in various chemical environments and potential applications in designing new compounds with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Conformational Studies
Research into the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and their structural and conformational analysis through NMR spectroscopy and X-ray diffraction provides valuable insights into the chemical behavior and potential applications of similar compounds. The study of these compounds' preferred conformations and their inhibitory effects on 3H-GABA binding to sinaptosomal brain membranes contributes to our understanding of their biochemical interactions (Burgos et al., 1992).
Novel Compound Synthesis
Research into the synthesis of diamino-substituted pyrano and pyrimidine derivatives involving compounds related to 1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride demonstrates the compound's versatility in creating new molecules. These synthetic pathways, involving reactions with benzoyl isothiocyanate and subsequent cyclization, highlight the potential for developing novel compounds with various applications, from medicinal chemistry to materials science (Paronikyan et al., 2016).
Anticancer Activity Studies
Research into polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, derived from similar structural frameworks, shows significant anticancer activity. The one-pot multicomponent synthesis of these compounds, followed by their evaluation as anticancer agents, underscores the therapeutic potential of compounds within this chemical class, offering a promising avenue for developing new anticancer drugs (Aeluri et al., 2012).
properties
IUPAC Name |
1-(thiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c12-10(13)8-1-4-11(5-2-8)9-3-6-14-7-9;/h8-9H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXMBKNLJDMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCSC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-3-thienyl)piperidine-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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